Unlocking the Molecular Architecture: A Technical Guide to the Structure Elucidation of Pyrazolo[1,5-b]pyridazin-3-amine Hydrochloride
Unlocking the Molecular Architecture: A Technical Guide to the Structure Elucidation of Pyrazolo[1,5-b]pyridazin-3-amine Hydrochloride
For Immediate Release
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Comprehensive Structural Analysis of a Novel Heterocyclic Compound.
In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is a cornerstone of successful development. The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic system, with derivatives showing promise in medicinal chemistry. This guide provides a comprehensive, in-depth technical walkthrough for the structural elucidation of a key member of this family, Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride. This document moves beyond a simple listing of procedures to offer a rationale-driven approach, grounded in field-proven insights and authoritative references, to empower researchers in their analytical endeavors.
The Strategic Imperative: Why Rigorous Elucidation Matters
Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride, as a nitrogen-rich heterocyclic amine, presents a unique set of analytical challenges and opportunities. Its potential as a pharmacophore necessitates an unambiguous confirmation of its chemical structure, including its tautomeric form and the specific site of protonation in the hydrochloride salt. An error in structural assignment can have cascading negative consequences throughout the drug development pipeline, from the interpretation of structure-activity relationships (SAR) to the prediction of metabolic fate. This guide, therefore, emphasizes a multi-technique, self-validating approach to structural confirmation.
A Symphony of Spectroscopy: An Integrated Analytical Workflow
The elucidation of Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride's structure is not the result of a single experiment but rather the convergence of evidence from multiple spectroscopic techniques. Each method provides a unique piece of the molecular puzzle, and their combined interpretation leads to a high-confidence structural assignment.
Caption: Integrated workflow for the structure elucidation of Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride.
Mass Spectrometry: The First Glimpse of the Molecular Formula
Causality of Choice: High-Resolution Mass Spectrometry (HRMS) is the initial and most critical step to ascertain the elemental composition of the synthesized molecule. Unlike nominal mass spectrometry, HRMS provides the exact mass of the parent ion, allowing for the unambiguous determination of the molecular formula. This is paramount for a nitrogen-rich heterocycle where multiple combinations of C, H, and N could yield similar nominal masses.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride in a suitable solvent such as methanol or acetonitrile/water (50:50).
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Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
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Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
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Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
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Data Analysis: Identify the most abundant ion in the spectrum corresponding to the [M+H]⁺ of the free base. Use the instrument's software to calculate the elemental composition based on the exact mass.
Expected Data & Interpretation:
The molecular formula of the free base, Pyrazolo[1,5-b]pyridazin-3-amine, is C₆H₆N₄. The expected exact mass for the protonated molecule [C₆H₇N₄]⁺ is 135.0671. The observation of a high-intensity ion at or very near this m/z value with a low ppm error in the HRMS data provides strong evidence for the correct elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₆H₆N₄ (Free Base) |
| Calculated Exact Mass [M+H]⁺ | 135.0671 |
| Observed m/z | ~135.0671 ± 5 ppm |
FT-IR Spectroscopy: Probing the Functional Group Landscape
Causality of Choice: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule. For Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride, FT-IR is crucial for confirming the presence of the amine group and for observing the characteristic vibrations of the aromatic heterocyclic core. The hydrochloride salt form will exhibit distinct features compared to the free base, particularly in the N-H stretching region.
Experimental Protocol: FT-IR Spectroscopy
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Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
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Instrumentation: Use a standard FT-IR spectrometer.
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Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
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Background Correction: Perform a background scan to subtract atmospheric CO₂ and water vapor.
Expected Data & Interpretation:
The FT-IR spectrum will provide characteristic absorption bands. The presence of the hydrochloride will lead to the formation of an ammonium salt (-NH₃⁺), resulting in broad absorption bands in the 3200-2500 cm⁻¹ region, which are characteristic of N-H stretching in ammonium salts.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch (Ammonium) | 3200 - 2500 (broad) | Stretching vibrations of the -NH₃⁺ group, broadened by hydrogen bonding. |
| N-H Bend | ~1630 - 1550 | Bending vibrations of the amine group. |
| C=N and C=C Stretch | ~1600 - 1450 | Aromatic ring stretching vibrations of the pyrazolopyridazine core. |
| Aromatic C-H Stretch | > 3000 | Stretching of C-H bonds on the aromatic rings. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms within the Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride molecule.
5.1. ¹H NMR Spectroscopy: Unveiling the Proton Environments
Causality of Choice: ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers, and their connectivity to neighboring protons. For this molecule, it will be crucial to identify the aromatic protons of the pyrazolopyridazine ring system and the protons of the amine group. The protonation site will significantly influence the chemical shifts of the nearby protons.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -NH₃⁺).
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Data Acquisition: Acquire a standard ¹H NMR spectrum.
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Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Expected Data & Interpretation:
The pyrazolo[1,5-b]pyridazine core has four aromatic protons. Due to the electron-withdrawing nature of the nitrogen atoms and the fusion of the rings, these protons will appear in the downfield region of the spectrum (typically > 7.0 ppm). The amine protons, being part of an ammonium group in the hydrochloride salt, will appear as a broad singlet, and its chemical shift will be concentration-dependent.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| H-2 | ~8.0-8.5 | s | - | Singlet on the pyrazole ring. |
| H-5 | ~7.5-8.0 | d | ~9 Hz | Doublet, coupled to H-6. |
| H-6 | ~7.0-7.5 | t | ~9, 4 Hz | Triplet (dd), coupled to H-5 and H-7. |
| H-7 | ~8.5-9.0 | d | ~4 Hz | Doublet, coupled to H-6. |
| -NH₃⁺ | Variable (broad) | s | - | Broad singlet due to exchange and quadrupolar broadening. |
5.2. ¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Causality of Choice: ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample and Instrumentation: Use the same sample and instrument as for ¹H NMR.
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum and DEPT-135 and DEPT-90 spectra.
Expected Data & Interpretation:
The molecule has six unique carbon atoms. The aromatic carbons will appear in the downfield region (110-160 ppm). The DEPT-135 spectrum will show positive signals for CH and negative signals for CH₂ carbons, while the DEPT-90 will only show signals for CH carbons. Quaternary carbons will be absent in the DEPT spectra.
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C-2 | ~130-140 | Aromatic CH in the pyrazole ring. |
| C-3 | ~145-155 | Quaternary carbon attached to the amino group. |
| C-3a | ~140-150 | Quaternary carbon at the ring junction. |
| C-5 | ~120-130 | Aromatic CH in the pyridazine ring. |
| C-6 | ~115-125 | Aromatic CH in the pyridazine ring. |
| C-7 | ~135-145 | Aromatic CH in the pyridazine ring. |
5.3. 2D NMR Spectroscopy: Connecting the Dots
Causality of Choice: 2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the overall connectivity.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds, which is critical for identifying connectivity across quaternary carbons.
Caption: Key expected HMBC correlations for Pyrazolo[1,5-b]pyridazin-3-amine.
Experimental Protocol: 2D NMR Spectroscopy
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Sample and Instrumentation: Use the same sample and instrument as for 1D NMR.
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Data Acquisition: Acquire standard COSY, HSQC, and HMBC spectra.
Interpretation: By integrating the data from these 2D experiments, a complete and unambiguous assignment of the structure can be achieved. For example, the HMBC spectrum will show a correlation from the proton at H-2 to the quaternary carbon C-3, confirming the position of the amino group.
The Final Verdict: Data Integration and Structural Confirmation
The culmination of this analytical workflow is the integration of all spectroscopic data. The molecular formula from HRMS provides the building blocks. FT-IR confirms the presence of key functional groups and the hydrochloride salt. The 1D and 2D NMR data provide the precise atomic connectivity and constitution of the molecule. When all data are in agreement, a high-confidence structure of Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride can be proposed. For absolute confirmation, especially for regulatory submissions, single-crystal X-ray diffraction can be employed to determine the solid-state structure.
Conclusion: A Robust Framework for Molecular Certainty
The structure elucidation of novel chemical entities like Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride demands a rigorous and systematic approach. By understanding the "why" behind each analytical technique and integrating the data in a logical, self-validating manner, researchers can achieve a high degree of confidence in their structural assignments. This guide provides a robust framework for such an endeavor, empowering scientists to navigate the complexities of molecular characterization and accelerate the pace of drug discovery and development.
References
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Spectroscopic Characterization of Pyrazolopyridine Derivatives. A comprehensive analysis of various pyrazolopyridine compounds using FT-IR, HRMS, and NMR spectroscopy, providing a basis for interpreting the spectra of related heterocyclic systems.[1][2][3]
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Synthesis and Spectroscopic Analysis of Pyrazolopyrimidine Derivatives. This article details the synthesis and characterization of pyrazolopyrimidine analogues, offering insights into the expected spectral features of similar nitrogen-containing fused rings.[4][5][6][7]
- Title: An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors
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Mass Spectrometry of Nitrogen Heterocycles. A study on the fragmentation patterns of pyrazolo-fused naphthyridines, which is useful for interpreting the mass spectrum of Pyrazolo[1,5-b]pyridazin-3-amine.[8]
- Title: Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]
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NMR Analysis of Substituted Pyrazolo[3,4-d]pyrimidines. This paper provides a detailed NMR analysis, including 2D techniques, for a series of related heterocyclic amines, serving as a valuable reference for signal assignment.[4]
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Synthesis of Pyrazolo[1,5-b]pyridazine Derivatives. A patent describing the synthesis of related compounds, which can provide context for the expected chemical properties and potential side-products.[9]
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Characterization of Nitrogen-Rich Tetrazolo[1,5-b]pyridazine. This article provides NMR and IR data for a closely related tetrazolo[1,5-b]pyridazine system, which is highly relevant for comparison.[2][10]
- Title: Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic M
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